molecular formula C8H15NO4S B1214849 L-Methionine, N-(1-carboxyethyl)- CAS No. 99473-73-1

L-Methionine, N-(1-carboxyethyl)-

Cat. No.: B1214849
CAS No.: 99473-73-1
M. Wt: 221.28 g/mol
InChI Key: FBAHJDMPCMAQDG-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine, N-(1-carboxyethyl)-, also known as L-Methionine, N-(1-carboxyethyl)-, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Methionine, N-(1-carboxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine, N-(1-carboxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nutritional Applications

1. Dietary Supplementation
L-Methionine is an essential amino acid that cannot be synthesized by the human body, necessitating its intake through diet or supplements. It plays a crucial role in protein synthesis and serves as a precursor for other amino acids and important biomolecules like S-adenosylmethionine (SAMe), which is involved in methylation reactions.

2. Parenteral and Enteral Nutrition
The compound is utilized in parenteral and enteral nutrition formulations to support patients who cannot consume food orally. Its inclusion helps maintain nitrogen balance and supports metabolic functions in critically ill patients .

Pharmaceutical Applications

1. Hepatoprotection
Research indicates that L-Methionine can mitigate hepatotoxic effects from substances such as acetaminophen. A clinical study showed that patients treated with L-Methionine exhibited lower levels of liver enzymes compared to control groups, suggesting its protective role against drug-induced liver damage .

2. Anesthesia Recovery
L-Methionine has been studied for its potential to counteract the adverse effects of nitrous oxide anesthesia. In a controlled trial, patients receiving methionine demonstrated enhanced recovery of methionine synthase activity post-anesthesia, indicating its role in supporting enzymatic functions during recovery .

Biochemical Research

1. Enzymatic Assays
L-Methionine serves as a substrate in various enzymatic assays. For instance, a novel assay coupling adenosylmethionine synthetase to pyrophosphate detection has been developed for quantifying L-Methionine levels in biological samples. This method demonstrates high specificity and recovery rates, making it suitable for clinical diagnostics .

2. Structural Studies
Studies involving L-Methionine decarboxylase from Streptomyces have provided insights into the structural basis for substrate specificity and enzymatic mechanisms. Understanding these interactions can lead to advancements in enzyme engineering and biocatalysis .

Table 1: Summary of Clinical Applications of L-Methionine

ApplicationDescriptionEvidence Source
HepatoprotectionReduces liver enzyme levels post-acetaminophen exposure
Anesthesia RecoveryEnhances recovery of methionine synthase activity after nitrous oxide anesthesia
Nutritional SupplementationEssential for protein synthesis and metabolic functions
Diagnostic AssaysUsed in enzymatic assays for quantifying L-Methionine levels in plasma

Table 2: Enzymatic Activity Related to L-Methionine

EnzymeFunctionReference
Methionine DecarboxylaseCatalyzes non-oxidative decarboxylation of L-Methionine
Adenosylmethionine SynthetaseConverts ATP and L-Methionine into adenosylmethionine, crucial for methylation reactions

Case Studies

Case Study 1: Acetaminophen Toxicity
A clinical trial involving patients with acetaminophen overdose demonstrated that administration of L-Methionine significantly reduced liver damage markers compared to standard treatments alone. The study highlighted the potential of L-Methionine as a therapeutic agent in managing drug toxicity .

Case Study 2: Anesthesia Management
In a double-blind study on patients undergoing surgery with nitrous oxide anesthesia, those receiving L-Methionine showed improved recovery metrics related to methionine synthase activity compared to controls. This suggests that preoperative supplementation may enhance postoperative recovery outcomes .

Properties

CAS No.

99473-73-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-(1-carboxyethylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-5(7(10)11)9-6(8(12)13)3-4-14-2/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5?,6-/m1/s1

InChI Key

FBAHJDMPCMAQDG-PRJDIBJQSA-N

SMILES

CC(C(=O)O)NC(CCSC)C(=O)O

Isomeric SMILES

CC(C(=O)O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CCSC)C(=O)O

Synonyms

N(2)-(1-carboxyethyl)methionine
NCEM

Origin of Product

United States

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